

# Glufosinate-Ammonium toxicology studies in mammals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Toxicology of Glufosinate-Ammonium in Mammals

#### Introduction

**Glufosinate-ammonium** is a broad-spectrum herbicide widely used for vegetation control. Its primary mechanism of action is the inhibition of glutamine synthetase (GS), an enzyme crucial for ammonia detoxification and amino acid metabolism in plants.[1][2][3] In mammals, while GS is also present and can be inhibited by glufosinate, the toxicological effects are complex due to the existence of alternative metabolic pathways for ammonia homeostasis.[4][5] This guide provides a comprehensive overview of key toxicology studies on **glufosinate-ammonium** in various mammalian species, detailing experimental protocols, summarizing quantitative data, and visualizing relevant pathways and workflows.

### **Mechanism of Action**

Glufosinate-ammonium is a structural analogue of glutamate.[5] Its herbicidal activity stems from the irreversible inhibition of glutamine synthetase, which leads to the accumulation of ammonia and a depletion of glutamine in plants.[3] In mammals, inhibition of GS can also occur, particularly at high doses, which can disrupt glutamate-glutamine cycling, a critical process for neurotransmitter recycling in the brain.[6] This disruption and potential ammonia buildup are thought to underlie the observed neurotoxic effects.[3][5] However, mammals possess other pathways for ammonia detoxification, which means the effects are not as rapidly lethal as in plants.[4][5]





Click to download full resolution via product page

Caption: Mechanism of action for glufosinate-ammonium toxicity.

# **Acute Toxicity**

**Glufosinate-ammonium** exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure in mammals.[1][7] Clinical signs of neurotoxicity, such as convulsions and tremors, have been observed at higher doses.[1][8]

Data Presentation: Acute Toxicity



| Species        | Route  | Parameter | Value (mg/kg<br>bw) | Reference |
|----------------|--------|-----------|---------------------|-----------|
| Rat (Male)     | Oral   | LD50      | 2000 - 4010         | [8][9]    |
| Rat (Female)   | Oral   | LD50      | 1600 - 3030         | [8][9]    |
| Mouse (Male)   | Oral   | LD50      | 431                 | [8]       |
| Mouse (Female) | Oral   | LD50      | 416                 | [8][10]   |
| Rat            | Dermal | LD50      | >2000               | [1]       |

| Rat | Inhalation | LC50 | ≥1.26 mg/L |[1][4] |

Experimental Protocols: Acute Oral Toxicity (Rat) A typical acute oral toxicity study follows OECD Guideline 423. Groups of rats (e.g., Wistar or Sprague-Dawley) are administered a single dose of **glufosinate-ammonium** via oral gavage.[8] Animals are observed for mortality, clinical signs of toxicity (with particular attention to neurobehavioral changes), and effects on body weight for a period of 14 days.[8] A post-mortem gross necropsy is performed on all animals. The LD50 is then calculated based on the observed mortality across different dose groups.

### **Subchronic Toxicity**

Repeated exposure to **glufosinate-ammonium** over a subchronic period (typically 90 days) has been shown to affect the liver, kidneys, and nervous system. A key finding in several studies is the inhibition of glutamine synthetase in various tissues.[2][11]

Data Presentation: Subchronic Toxicity (90-Day Studies)



| Species    | NOAEL (mg/kg<br>bw/day) | LOAEL (mg/kg<br>bw/day) | Critical Effects<br>at LOAEL                                  | Reference |
|------------|-------------------------|-------------------------|---------------------------------------------------------------|-----------|
| Rat (Male) | 6.2 - 8.8               | 64 - 90                 | Glutamine synthetase inhibition in the brain.                 | [12]      |
| Mouse      | 48                      | 192                     | Changes in clinical biochemistry and increased liver weights. | [12]      |

| Dog | 5.0 | 8.5 | Clinical signs of toxicity (stiff gait, tremors), reduced weight gain. |[8][9] |

Experimental Protocols: 90-Day Dietary Study (Dog) In a representative study, groups of beagle dogs (e.g., 4 per sex per group) are administered **glufosinate-ammonium** in their diet for 90 days at various concentrations.[2] The protocol involves daily clinical observations, weekly measurements of body weight and food consumption, and periodic hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examinations are conducted on a comprehensive set of tissues from all animals to identify target organs and characterize any treatment-related effects.

## **Chronic Toxicity and Carcinogenicity**

Long-term studies in rodents have been conducted to assess the chronic toxicity and carcinogenic potential of **glufosinate-ammonium**. These studies have not found evidence of carcinogenic potential in rats or mice.[1][7][9] The primary effects observed at high doses were related to organ weight changes, alterations in clinical chemistry, and inhibition of glutamine synthetase.[1]

Data Presentation: Chronic Toxicity and Carcinogenicity



| Species | Study<br>Duration | NOAEL<br>(mg/kg<br>bw/day) | LOAEL<br>(mg/kg<br>bw/day) | Key<br>Findings                                                                                                   | Reference |
|---------|-------------------|----------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Rat     | 130 Weeks         | 7.6                        | 26.7                       | Effects on hematology, glutathione levels, and brain glutamine synthetase inhibition. No carcinogeni c potential. | [1][2]    |
| Mouse   | 2 Years           | 10.8                       | 23                         | Increased mortality, reduced body weight gain, changes in clinical chemistry. No carcinogenic potential.          | [1]       |

| Dog | 1 Year | 5.0 | 8.5 | Clinical signs of toxicity, reduced weight gain, mortality. |[9] |

Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study (Rat) This type of study, often following OECD Guideline 453, involves administering **glufosinate-ammonium** to groups of rats (e.g., 50-60 per sex per group) in their diet for up to 24-30 months.[2][9] Endpoints evaluated include survival, clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis at multiple time points. A complete histopathological examination of a wide range of tissues from all animals is conducted to identify any neoplastic (tumors) or non-neoplastic lesions.





Click to download full resolution via product page

**Caption:** Workflow for a chronic toxicity and carcinogenicity study.



## Genotoxicity

**Glufosinate-ammonium** has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that it is not genotoxic.[1][7][9]

Experimental Protocols: Genotoxicity Battery A standard battery of tests is typically performed to assess genotoxicity, including:

- Ames Test (Bacterial Reverse Mutation Assay): Tests for gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
- In Vitro Mammalian Cell Gene Mutation Assay: Often uses mouse lymphoma or Chinese hamster ovary (CHO) cells to detect mutations.
- In Vitro Chromosomal Aberration Assay: Evaluates the potential to induce structural chromosomal damage in cultured mammalian cells.
- In Vivo Micronucleus Assay: Bone marrow from treated rodents (usually mice) is examined for micronuclei, an indicator of chromosomal damage.[9]

# **Reproductive and Developmental Toxicity**

Studies have shown that at high doses, **glufosinate-ammonium** can impact reproductive and developmental endpoints. Effects are often observed at dose levels that also produce maternal toxicity.[9] The primary concern identified is pre-implantation or implantation loss in rats at high doses.[13][14] The compound is not considered teratogenic.[7]

Data Presentation: Reproductive and Developmental Toxicity



| Study<br>Type                            | Species | Endpoint                       | NOAEL<br>(mg/kg<br>bw/day) | LOAEL<br>(mg/kg<br>bw/day) | Key<br>Effects at<br>LOAEL                                                 | Referenc<br>e |
|------------------------------------------|---------|--------------------------------|----------------------------|----------------------------|----------------------------------------------------------------------------|---------------|
| 2-<br>Generatio<br>n<br>Reproduc<br>tion | Rat     | Parental<br>Systemic           | 44                         | 206                        | Reduced<br>feed<br>consump<br>tion.                                        | [1][4]        |
| 2-<br>Generation<br>Reproducti<br>on     | Rat     | Reproducti<br>ve/Offsprin<br>g | ~10 (120<br>ppm)           | ~28 (360<br>ppm)           | Decreased<br>number of<br>viable<br>pups, pre-<br>implantatio<br>n losses. | [9][14]       |
| Developme<br>ntal                        | Rat     | Maternal                       | 10                         | 50                         | Vaginal bleeding, hyperactivit y, abortions.                               | [1][9]        |
| Developme<br>ntal                        | Rat     | Developme<br>ntal              | 50                         | 250                        | Dilated<br>renal<br>pelvis.                                                | [9]           |
| Developme<br>ntal                        | Rabbit  | Maternal                       | 6.3                        | 20                         | Reduced food consumption and body weight gain, abortions.                  | [1][9]        |

| Developmental | Rabbit | Developmental | 6.3 | 20 | Increased number of dead fetuses. |[1][4] |

Experimental Protocols: Developmental Toxicity Study (Rabbit) Following OECD Guideline 414, groups of pregnant rabbits are administered **glufosinate-ammonium** by oral gavage during



the period of major organogenesis (e.g., gestation days 7 to 19).[9] Maternal animals are observed for clinical signs, body weight changes, and food consumption. Near the end of gestation, the does are euthanized, and a detailed examination of uterine contents is performed. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.



Click to download full resolution via product page

Caption: Logical relationship between maternal and developmental toxicity.

#### **Neurotoxicity**



Neurotoxicity is a significant endpoint of concern for **glufosinate-ammonium**, with effects observed in acute, subchronic, and developmental neurotoxicity studies.[8][15]

Data Presentation: Neurotoxicity

| Study Type        | Species | NOAEL                            | LOAEL                           | Critical<br>Effects at<br>LOAEL                        | Reference |
|-------------------|---------|----------------------------------|---------------------------------|--------------------------------------------------------|-----------|
| Acute<br>Gavage   | Rat     | 100 mg/kg<br>bw                  | 500 mg/kg<br>bw                 | Clinical signs of neurotoxicit y.                      | [1]       |
| 90-Day<br>Dietary | Rat     | 6.2 mg/kg<br>bw/day (100<br>ppm) | 15 mg/kg<br>bw/day (200<br>ppm) | >50% reduction in liver glutamine synthetase activity. | [1][4]    |

| Developmental | Rat | 14 mg/kg bw/day (200 ppm) | 69 mg/kg bw/day (1000 ppm) | Reduced pup body weight, effects on motor activity, hippocampal pathology. |[4] |

Experimental Protocols: Developmental Neurotoxicity (DNT) Study As per OECD Guideline 426, pregnant female rats are exposed to **glufosinate-ammonium** in their diet from gestation day 6 through lactation day 21.[4] The offspring are then subjected to a battery of functional tests at various ages to assess motor activity, auditory startle, learning, and memory.[9] At study termination, neuropathological examinations of the central and peripheral nervous systems are performed on the offspring.

#### Conclusion

The toxicological profile of **glufosinate-ammonium** in mammals is well-characterized. It exhibits low acute toxicity, is not genotoxic or carcinogenic, and is not considered a teratogen. [1][7] The primary toxicological concerns are neurotoxicity and reproductive effects (specifically pre- and post-implantation loss), which are observed at high dose levels.[4][14] The



mechanism for these effects is linked to the inhibition of glutamine synthetase.[5][14] Regulatory bodies have established acceptable daily intake (ADI) and acute reference dose (ARfD) values based on the NOAELs from the most sensitive endpoints, typically neurotoxicity or developmental/reproductive effects, to ensure human safety.[1][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fao.org [fao.org]
- 2. 828. Glufosinate-ammonium (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. apps.who.int [apps.who.int]
- 5. Glufosinate ammonium--some aspects of its mode of action in mammals PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic exposure to glufosinate-ammonium induces spatial memory impairments, hippocampal MRI modifications and glutamine synthetase activation in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Summary of safety evaluation toxicity studies of glufosinate ammonium PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pesticidereform.org [pesticidereform.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Glufosinate-ammonium (Ref: HOE 039866) [sitem.herts.ac.uk]
- 11. Toxicological evaluations [inchem.org]
- 12. Federal Register :: Glufosinate Ammonium; Pesticide Tolerance [federalregister.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of reproductive toxicity and classification of glufosinate-ammonium PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. deg.mt.gov [deg.mt.gov]
- To cite this document: BenchChem. [Glufosinate-Ammonium toxicology studies in mammals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218520#glufosinate-ammonium-toxicology-studies-in-mammals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com